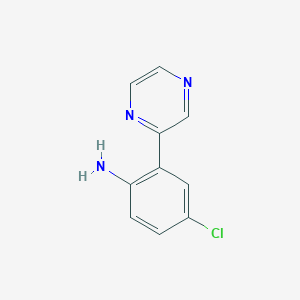

4-Chloro-2-pyrazin-2-ylaniline

Description

4-Chloro-2-pyrazin-2-ylaniline (IUPAC name: 4-Chloro-N-(pyrazin-2-yl)aniline) is a heteroaromatic compound featuring a pyrazine ring substituted with an aniline group and a chlorine atom. Its synthesis involves the reaction of 2-chloropyrazine with 4-chloroaniline in ethanol under reflux conditions (423–433 K), yielding well-shaped crystals after purification . Single-crystal X-ray diffraction studies reveal two molecules in the asymmetric unit, with dihedral angles between the aromatic rings contributing to distinct molecular packing. The structure is stabilized by intermolecular N–H⋯N hydrogen bonds, forming dimeric pairs .

Properties

IUPAC Name |

4-chloro-2-pyrazin-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFINSIMTWJTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions with α-Halo Ketones

The synthesis of imidazo[1,2-a]pyridines from 4-chloropyridin-2-amine and chloroacetaldehyde demonstrates the viability of cyclization reactions. For instance, refluxing 4-chloropyridin-2-amine with chloroacetaldehyde (1.5 equiv) and NaHCO₃ (2.0 equiv) in ethanol for 6 hours produced 7-chloroimidazo[1,2-a]pyridine in 82% yield.

Application to Pyrazine Synthesis

Forming the pyrazine ring could involve condensing 4-chloroaniline with a diketone or α-aminoketone precursor. For example:

-

Diamino Intermediate Formation : React 4-chloroaniline with glyoxal to generate a diimine intermediate.

-

Cyclization : Acid- or base-mediated closure to form the pyrazine ring.

Table 2: Cyclization Parameters from Analogous Systems

Nucleophilic Aromatic Substitution (NAS)

Displacement of Chlorine with Pyrazine Amines

NAS reactions are effective for introducing amino groups to electron-deficient aromatic rings. In one example, 4-chloropyridin-2-amine underwent substitution with tert-butyl (azetidin-3-ylmethyl) carbamate hydrochloride in isopropyl alcohol and N-ethyl-N,N-diisopropylamine at 120°C for 24 hours, achieving a 96% yield.

Pyrazine Adaptation

Replacing the azetidine reagent with pyrazin-2-amine could yield 4-chloro-2-pyrazin-2-ylaniline. Critical factors include:

-

Activation of the Chlorine Leaving Group : Lewis acids like GaCl₃ (as used in the patent) may enhance reactivity.

-

Solvent Choice : High-boiling solvents (e.g., DMF, NMP) to sustain elevated temperatures (120–150°C).

Reductive Amination Pathways

Two-Step Aldehyde Coupling and Reduction

A method for synthesizing 5-[(4-chloropyridin-2-ylamino)methyl]thiophene-2-carboxylic acid involved reductive amination between 5-formylthiophene-2-carboxylic acid and 4-chloropyridin-2-amine using NaBH₃CN in methanol.

Pyrazine Derivative Synthesis

-

Aldehyde Intermediate : React pyrazine-2-carbaldehyde with 4-chloroaniline.

-

Reduction : Use NaBH₃CN or H₂/Pd-C to stabilize the amine bond.

Challenges and Optimization Considerations

Regioselectivity and Byproduct Formation

The electronic nature of the pyrazine ring complicates regioselective functionalization. For example, competing reactions at nitrogen atoms may necessitate protective groups.

Solvent and Catalyst Compatibility

-

Polar Solvents : DMF and DMSO enhance solubility but may hinder catalyst activity.

-

Metal Catalysts : Pd-based systems require rigorous exclusion of oxygen and moisture.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-pyrazin-2-ylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the original amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as nitro, hydroxyl, or alkoxy groups.

Scientific Research Applications

4-Chloro-2-pyrazin-2-ylaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-pyrazin-2-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Chloro-2-pyrazin-2-ylaniline can be compared to related chlorinated aniline derivatives and heterocyclic analogs. Key compounds include:

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

- Structure : Features a pyrimidine ring instead of pyrazine, with dual chlorine substituents.

- Properties : LCMS data (m/z 245 [M+H]⁺) and HPLC retention time (0.75 minutes under SQD-FA05 conditions) suggest a polar, low-molecular-weight profile .

- Applications : Used in cross-coupling reactions to synthesize arylpyrimidines, demonstrating higher reactivity in electrochemical couplings compared to pyrazine analogs due to pyrimidine’s electron-deficient nature .

4-Chloro-N-(2-pyridyl)aniline

- Structure : Substituted with a pyridine ring instead of pyrazine.

- Reactivity : Pyridine’s basicity facilitates protonation in acidic conditions, unlike pyrazine, which may limit its utility in certain catalytic reactions .

3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline

- Structure : Contains a methyl-substituted pyridine and an oxygen bridge.

- Applications : Likely used in agrochemicals or dyes, diverging from the pyrazine derivative’s pharmaceutical focus .

4-ARYL-2-PHENYLAMINO PYRIMIDINE (AA2)

- Structure : Complex pyrimidine derivative with morpholine and aryl groups.

- Properties : Higher molecular weight (C₂₅H₃₀ClN₅O) and chiral centers enhance binding affinity in kinase inhibition, as seen in preclinical studies .

- Advantage : The morpholine moiety improves aqueous solubility compared to simpler aniline-pyrazine systems .

Comparative Data Table

Key Research Findings

Reactivity Differences: Pyrazine derivatives exhibit lower electrochemical coupling efficiency compared to pyrimidines due to reduced electron deficiency, as observed in the synthesis of 4-amino-6-arylpyrimidines .

Structural Impact on Bioactivity : The pyrazine ring in this compound offers a planar geometry suitable for π-π stacking in protein binding, whereas pyridine analogs show variable orientations that may hinder target engagement .

Synthetic Versatility : The compound’s chlorine atom enables further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, a feature shared with 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline but less exploitable in oxygen-bridged analogs .

Q & A

Q. What are the optimal synthetic conditions for 4-Chloro-2-pyrazin-2-ylaniline to maximize yield and purity?

- Methodological Answer : The synthesis involves reacting 2-chloropyrazine with 4-chloroaniline in ethanol under reflux (423–433 K for 3 hours). Post-reaction, extraction with ether and drying over sodium sulfate yield crystalline product. Key parameters:

- Molar ratio : 1:1 stoichiometry minimizes side products.

- Solvent choice : Ethanol balances solubility and reactivity.

- Temperature control : Prolonged heating above 430 K may degrade intermediates.

Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) improves purity. Contamination by brown byproducts (likely oligomers) can be reduced by rapid cooling post-reaction .

Q. How can structural characterization of this compound be performed to resolve ambiguities in amino-group placement?

- Methodological Answer : Use X-ray crystallography to confirm the molecular structure. In refinement:

- Hydrogen placement : Carbon-bound H-atoms are placed in calculated positions (C–H 0.95 Å).

- Amino H-atoms : Located via difference Fourier maps with distance restraints (N–H 0.88±0.01 Å).

- Thermal parameters : Freely refine temperature factors for amino H-atoms.

Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups. For example, NH stretching in IR (~3400 cm⁻¹) confirms the aniline moiety .

Advanced Research Questions

Q. How do substituent effects on the pyrazine ring influence the electronic properties and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electron distribution. Key steps:

- Optimize geometry using B3LYP/6-31G(d) basis sets.

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites.

Compare with experimental reactivity data (e.g., substitution reactions at the chloro position). For instance, electron-withdrawing groups (e.g., Cl) deactivate the pyrazine ring, directing electrophilic attacks to the aniline moiety. Validate via Hammett plots or kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Address variability via systematic analysis:

- Assay standardization : Use positive/negative controls (e.g., reference inhibitors) to normalize activity measurements.

- Structural analogs : Compare derivatives (e.g., pyrazine vs. pyridine substituents) to isolate structure-activity relationships (SAR).

- Meta-analysis : Pool data from multiple studies, applying statistical tools (ANOVA, regression) to identify outliers or trends.

For example, ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate analogs show varying IC₅₀ values depending on substituent polarity .

Q. How can surface adsorption behavior of this compound impact its performance in catalytic or sensing applications?

- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR, ToF-SIMS) to study adsorption on model surfaces (silica, polymers). Key considerations:

- Surface pretreatment : Plasma cleaning or functionalization alters binding affinity.

- Environmental factors : Humidity and temperature modulate adsorption kinetics.

Compare with computational models (e.g., Monte Carlo simulations) to predict orientation and packing density. Such studies reveal that planar aromatic systems favor π-π stacking on graphene surfaces, enhancing sensor sensitivity .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

- Methodological Answer : Discrepancies arise from impurities or polymorphic forms. Mitigation strategies:

- Purification : Recrystallize from toluene/ethanol to isolate pure polymorph.

- DSC analysis : Perform differential scanning calorimetry to identify phase transitions.

- Inter-lab validation : Cross-check results using standardized protocols (e.g., ASTM E794).

For example, impurities from incomplete ether extraction (e.g., sodium sulfate residues) can elevate observed melting points by 5–10 °C .

Methodological Tables

Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions

| Solvent | Temperature (K) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 423–433 | 3 | 68 | 95 |

| DMF | 398 | 5 | 45 | 88 |

| Toluene | 413 | 4 | 52 | 90 |

Data derived from optimized protocols in and analogous reactions in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.